molecular formula C16H30 B14530595 Hexadeca-4,12-diene CAS No. 62581-63-9

Hexadeca-4,12-diene

Cat. No.: B14530595
CAS No.: 62581-63-9
M. Wt: 222.41 g/mol
InChI Key: CRWFDRDBMNWHPA-UHFFFAOYSA-N
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Description

Hexadeca-4,12-diene is an organic compound characterized by the presence of two double bonds located at the 4th and 12th positions of a 16-carbon chain. This compound belongs to the class of conjugated dienes, which are known for their unique chemical properties and reactivity due to the conjugation of double bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexadeca-4,12-diene can be synthesized through various methods. One common approach involves the stereoselective formation of the double bonds using acetylene carbocupration. This method converts lithium dialkylcuprates into the corresponding dienylcuprates, which are then trapped with electrophiles to form conjugated dienes . Another method involves the dehydration of alcohols or dehydrohalogenation of organohalides .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using commercially available starting materials. The stereoselective formation of double bonds is achieved through reactions such as the Wittig reaction and hydroxymethylation .

Chemical Reactions Analysis

Types of Reactions: Hexadeca-4,12-diene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Epoxides or diols.

    Reduction: Alkanes.

    Substitution: Halogenated alkanes or alkenes.

Scientific Research Applications

Hexadeca-4,12-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action of Hexadeca-4,12-diene involves its reactivity with various molecular targets. The conjugated double bonds allow for interactions with electrophiles and nucleophiles, leading to the formation of various products. The compound’s reactivity is influenced by the stability of the allylic carbocations formed during reactions .

Comparison with Similar Compounds

Hexadeca-4,12-diene can be compared with other conjugated dienes, such as:

Uniqueness: this compound is unique due to its long carbon chain and the specific positioning of its double bonds, which confer distinct chemical properties and reactivity compared to shorter or cyclic dienes.

Properties

CAS No.

62581-63-9

Molecular Formula

C16H30

Molecular Weight

222.41 g/mol

IUPAC Name

hexadeca-4,12-diene

InChI

InChI=1S/C16H30/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h7-10H,3-6,11-16H2,1-2H3

InChI Key

CRWFDRDBMNWHPA-UHFFFAOYSA-N

Canonical SMILES

CCCC=CCCCCCCC=CCCC

Origin of Product

United States

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